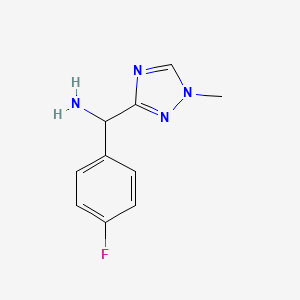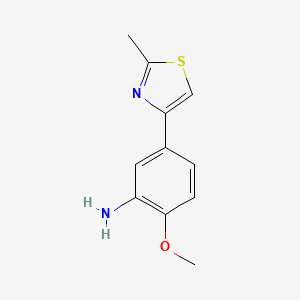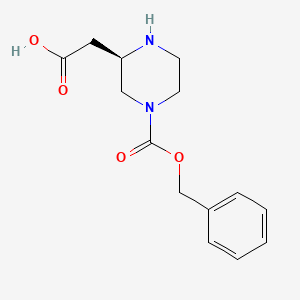![molecular formula C13H20N2O3 B11782237 tert-Butyl 2-(aminomethyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11782237.png)
tert-Butyl 2-(aminomethyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(Aminometil)-6,7-dihidrofurol[3,2-c]piridina-5(4H)-carboxilato de terc-butilo es un complejo compuesto orgánico con una estructura única que combina un núcleo de furol[3,2-c]piridina con un grupo aminometil y un éster de terc-butilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-(Aminometil)-6,7-dihidrofurol[3,2-c]piridina-5(4H)-carboxilato de terc-butilo típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Un método común involucra la ciclización de un precursor adecuado para formar el núcleo de furol[3,2-c]piridina, seguido por la introducción del grupo aminometil y el éster de terc-butilo. Las condiciones de reacción a menudo requieren el uso de catalizadores y reactivos específicos para asegurar altos rendimientos y selectividad.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas que permiten la síntesis a gran escala. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas de purificación avanzadas para asegurar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(Aminometil)-6,7-dihidrofurol[3,2-c]piridina-5(4H)-carboxilato de terc-butilo puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas y el uso de solventes como diclorometano o etanol.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
Química
En química, el 2-(Aminometil)-6,7-dihidrofurol[3,2-c]piridina-5(4H)-carboxilato de terc-butilo se usa como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas rutas sintéticas y el desarrollo de compuestos novedosos.
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones entre moléculas pequeñas y objetivos biológicos. Su estructura puede permitir la unión a proteínas o enzimas específicas, lo que lo convierte en una herramienta valiosa en los ensayos bioquímicos.
Medicina
En la química medicinal, el 2-(Aminometil)-6,7-dihidrofurol[3,2-c]piridina-5(4H)-carboxilato de terc-butilo se investiga por sus posibles propiedades terapéuticas. Puede servir como un compuesto principal para el desarrollo de nuevos medicamentos dirigidos a enfermedades específicas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales o como intermedio en la síntesis de otras sustancias químicas valiosas.
Mecanismo De Acción
El mecanismo de acción del 2-(Aminometil)-6,7-dihidrofurol[3,2-c]piridina-5(4H)-carboxilato de terc-butilo involucra su interacción con objetivos moleculares específicos. El grupo aminometil puede facilitar la unión a proteínas o enzimas, mientras que el núcleo de furol[3,2-c]piridina puede interactuar con otras estructuras moleculares. Estas interacciones pueden modular las vías biológicas, lo que lleva a varios efectos según el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen otros derivados de furol[3,2-c]piridina con diferentes sustituyentes. Algunos ejemplos incluyen:
- 2-Metil-6,7-dihidrooxazolo[5,4-c]piridina-2,5(4H)-dicarboxilato de terc-butilo
- 4,4’,4’‘-Tri-terc-butil-2,2’:6’,2’'-terpiridina
Unicidad
La singularidad del 2-(Aminometil)-6,7-dihidrofurol[3,2-c]piridina-5(4H)-carboxilato de terc-butilo radica en su combinación específica de grupos funcionales y su potencial para diversas aplicaciones. Su estructura permite interacciones únicas con objetivos biológicos y brinda oportunidades para el desarrollo de nuevas metodologías sintéticas.
Propiedades
Fórmula molecular |
C13H20N2O3 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
tert-butyl 2-(aminomethyl)-6,7-dihydro-4H-furo[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-5-4-11-9(8-15)6-10(7-14)17-11/h6H,4-5,7-8,14H2,1-3H3 |
Clave InChI |
JMDGEGOKYFGAFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(O2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylthiazolo[5,4-b]pyridin-6-ol](/img/structure/B11782159.png)



![2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one](/img/structure/B11782184.png)
![2-Bromoimidazo[1,2-b][1,2,4]triazine](/img/structure/B11782192.png)

![tert-Butyl (1-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-c]pyrimidin-7-yl)piperidin-4-yl)carbamate](/img/structure/B11782202.png)
![(2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11782208.png)



![3-Methyl-2-(piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11782248.png)
